molecular formula C18H23N3O4 B3004266 N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 898439-61-7

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Katalognummer: B3004266
CAS-Nummer: 898439-61-7
Molekulargewicht: 345.399
InChI-Schlüssel: VUIDWMNVJZTEGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is an oxalamide derivative characterized by a 1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl group at the N1 position and a (tetrahydrofuran-2-yl)methyl substituent at the N2 position. Oxalamides are a versatile class of compounds with applications spanning pharmaceuticals, agrochemicals, and flavor chemistry. Structural analogs of this compound have been explored for antiviral, antimicrobial, and umami-enhancing properties .

Eigenschaften

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-12(22)21-8-2-4-13-6-7-14(10-16(13)21)20-18(24)17(23)19-11-15-5-3-9-25-15/h6-7,10,15H,2-5,8-9,11H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIDWMNVJZTEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, and potential applications, supported by relevant case studies and research findings.

Molecular Structure

  • Molecular Formula : C22H25N3O3
  • Molecular Weight : 365.4 g/mol
  • CAS Number : 898466-33-6

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

The biological activity of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor binding, influencing various biochemical pathways.

Antiviral Activity

Recent studies have indicated that oxalamide derivatives exhibit antiviral properties. For instance, compounds structurally similar to the target compound have shown effectiveness against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). A study demonstrated that certain oxalamide derivatives had significant inhibitory effects on HBV replication in cell-based assays, suggesting that N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide could also possess similar antiviral properties .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary data suggest that the compound does not exhibit significant cytotoxic effects at concentrations effective for antiviral activity. This is an important consideration for its potential therapeutic use .

Synthesis and Evaluation

The synthesis of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves a multi-step process that includes the formation of the tetrahydroquinoline moiety followed by acetylation and oxalamide formation. The reaction conditions are optimized for yield and purity.

Example Synthesis Route:

  • Formation of Tetrahydroquinoline : Reaction of an amine with an aldehyde or ketone.
  • Acetylation : Using acetic anhydride or acetyl chloride.
  • Oxalamide Formation : Reaction with appropriate oxalyl chloride derivatives.

Biological Testing

In vitro studies have been conducted to assess the antiviral efficacy of the compound against HBV and HIV. The results indicated promising activity with low EC50 values compared to existing antiviral agents .

Summary of Findings:

Compound TestedVirus TargetedEC50 (nM)Cytotoxicity
Oxalamide AHBV31None
Oxalamide BHIV7.8None

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Features of Selected Oxalamide Derivatives

Compound Name Substituents (N1/N2) Biological Activity Metabolic Stability References
Target Compound 1-acetyl-THQ-7-yl / THF-2-yl-methyl Not explicitly reported Unknown
N1-(4-chlorophenyl)-N2-(thiazolyl-pyrrolidinyl) 4-chlorophenyl / thiazolyl-pyrrolidinyl HIV entry inhibition (IC50: nM) Moderate (stereoisomer mixture)
N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-ylethyl) 2,4-dimethoxybenzyl / pyridin-2-ylethyl Umami flavor agonist (EC50: µM) Rapid metabolism (no amide hydrolysis)
N1-(Adamant-2-yl)-N2-(benzyloxy) Adamant-2-yl / benzyloxy Synthetic intermediate Not reported

Key Observations:

Antiviral Activity: Compounds like N1-(4-chlorophenyl)-N2-(thiazolyl-pyrrolidinyl)oxalamide () exhibit potent HIV entry inhibition, with IC50 values in the nanomolar range. The target compound lacks direct antiviral data but shares structural motifs (e.g., heterocyclic groups) that could modulate similar targets .

Flavor Applications: S336 (N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide) is a high-potency umami agonist. Its metabolism in rat hepatocytes involves rapid degradation without amide hydrolysis, suggesting that the oxalamide backbone may resist enzymatic cleavage in certain contexts . This contrasts with ester-containing compounds (e.g., No. 1776 in ), where ester hydrolysis dominates.

Structural Diversity : Adamantane-containing oxalamides () highlight the role of bulky substituents in modulating physicochemical properties. The target compound’s tetrahydrofuran group may confer improved solubility compared to adamantyl analogs .

Metabolic and Pharmacokinetic Profiles

  • Metabolism: S336 () undergoes rapid hepatic metabolism without amide bond cleavage, implying that substituents (e.g., pyridinyl groups) drive metabolic pathways. In contrast, ester-containing oxalamides (e.g., No. 1776) are hydrolyzed at the ester linkage . The target compound’s metabolic fate remains unstudied, but its tetrahydrofuran group could influence cytochrome P450 interactions.
  • Stereochemical Considerations: Antiviral oxalamides in are synthesized as stereoisomer mixtures, which may complicate pharmacokinetic optimization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.